molecular formula C41H41ClN2O7 B15181842 2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate CAS No. 76823-83-1

2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate

Cat. No.: B15181842
CAS No.: 76823-83-1
M. Wt: 709.2 g/mol
InChI Key: YCPBRLPCFYPPBB-VXPUYCOJSA-N
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Description

2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes benzoylphenyl, propionoyl, chlorophenyl, benzyl, piperazinyl, ethoxy, and maleate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoylphenyl and propionoyl intermediates, followed by the introduction of the chlorophenyl and benzyl groups. The piperazinyl and ethoxy groups are then added through a series of nucleophilic substitution reactions. Finally, the maleate group is introduced via esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

76823-83-1

Molecular Formula

C41H41ClN2O7

Molecular Weight

709.2 g/mol

IUPAC Name

4-O-[2-(3-benzoylphenyl)propanoyl] 1-O-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl] (Z)-but-2-enedioate

InChI

InChI=1S/C41H41ClN2O7/c1-30(34-13-8-14-35(29-34)40(47)33-11-6-3-7-12-33)41(48)51-38(46)20-19-37(45)50-28-27-49-26-25-43-21-23-44(24-22-43)39(31-9-4-2-5-10-31)32-15-17-36(42)18-16-32/h2-20,29-30,39H,21-28H2,1H3/b20-19-

InChI Key

YCPBRLPCFYPPBB-VXPUYCOJSA-N

Isomeric SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(=O)/C=C\C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(=O)C=CC(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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